1,2,4‑Oxadiazole Versus 1,3,4‑Oxadiazole Regioisomer Differentiation: Lipophilicity and Drug‑Likeness Trade‑Off
A systematic matched‑molecular‑pair analysis conducted across the AstraZeneca compound collection demonstrated that 1,2,4‑oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (Δlog D ≈ 1.0) compared to their 1,3,4‑oxadiazole counterparts [1]. Significant differences were also observed in metabolic stability, hERG channel inhibition, and aqueous solubility, all of which favor the 1,3,4‑oxadiazole isomer [1]. These physicochemical divergences arise from intrinsically different charge distributions and dipole moments between the two regioisomers [1]. Therefore, the choice of the 1,2,4‑oxadiazole core in Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a deliberate design decision that prioritizes target‑specific binding interactions and membrane permeability at the expense of metabolic stability, making it suitable for in vitro screening and early lead optimization where potency is the primary selection criterion.
| Evidence Dimension | Lipophilicity (log D) of matched molecular pairs |
|---|---|
| Target Compound Data | No direct measurement available; the compound contains a 1,2,4‑oxadiazole core |
| Comparator Or Baseline | 1,3,4‑oxadiazole regioisomeric analogs: ~1 log D unit lower on average |
| Quantified Difference | Δlog D ≈ 1.0 (1,2,4‑oxadiazole > 1,3,4‑oxadiazole); >10‑fold difference in lipophilicity |
| Conditions | Matched molecular pair analysis; AstraZeneca corporate compound collection; shake‑flask log D measurements (pH 7.4) |
Why This Matters
This regioisomer‑level differentiation directly impacts membrane permeability, oral bioavailability, and off‑target safety profiles, guiding procurement decisions for CNS‑penetrant versus peripherally restricted compound libraries.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. View Source
